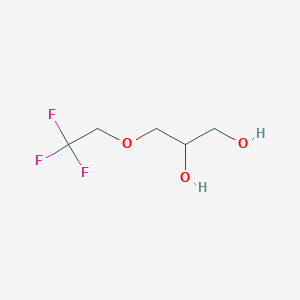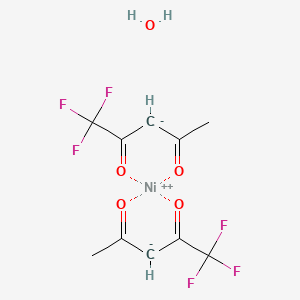
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two 1,1,1-trifluoro-2,4-pentanedionate ligands and two water molecules. This compound is known for its use in various chemical processes and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
化学反応の分析
Types of Reactions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(0) or nickel(I) species.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: Various nickel complexes with different ligands.
科学的研究の応用
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.
Industry: It is used in the deposition of nickel films and coatings, as well as in the production of nickel-based materials.
作用機序
The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.
類似化合物との比較
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct chemical properties. Similar compounds include:
Nickel(II) acetylacetonate: Lacks the trifluoromethyl groups, leading to different reactivity and applications.
Nickel(II) hexafluoroacetylacetonate: Contains more fluorine atoms, resulting in higher stability and different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
特性
分子式 |
C10H10F6NiO5 |
|---|---|
分子量 |
382.87 g/mol |
IUPAC名 |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2; |
InChIキー |
DUCAGFCMJBWFNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


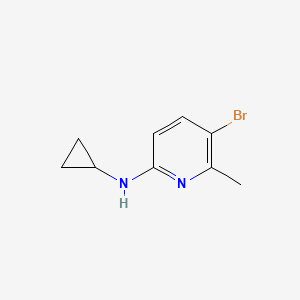
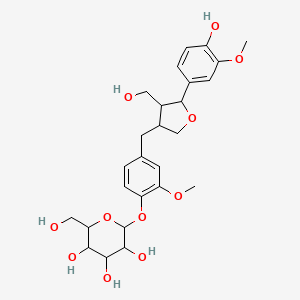

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)
![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)


![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

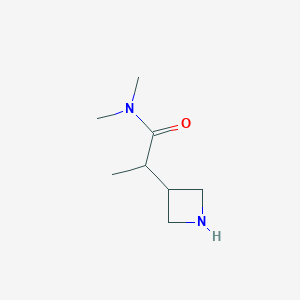

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)

